1-[(1-Cyclopropylethyl)amino]propan-2-ol

PI3Kγ inhibition kinase inhibitor design DFG motif displacement

1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS 1155066-72-0) is a chiral secondary amino alcohol with molecular formula C8H17NO and molecular weight 143.23 g/mol. It features a cyclopropylethyl substituent attached to the amine nitrogen and a 2-propanol backbone, classifying it as a β-amino alcohol derivative.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12314239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Cyclopropylethyl)amino]propan-2-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1CC1)O
InChIInChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3
InChIKeyJQBMEBUMNOGPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS 1155066-72-0) Procurement Guide: Structural Properties and Research Applications


1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS 1155066-72-0) is a chiral secondary amino alcohol with molecular formula C8H17NO and molecular weight 143.23 g/mol . It features a cyclopropylethyl substituent attached to the amine nitrogen and a 2-propanol backbone, classifying it as a β-amino alcohol derivative. The compound exists as two stereoisomers due to the chiral center at the 1-cyclopropylethyl carbon and additionally at the propanol C2 position. The cyclopropyl moiety confers distinct conformational constraints and electronic properties relevant to enzyme active site interactions [1]. This compound serves as a versatile synthetic building block and has been referenced in the context of PI3Kγ inhibitor design and amino alcohol derivative development [2].

1 Chiral β-amino alcohol building block with cyclopropylethyl substituent
2 Supports stereocontrolled synthesis of PI3Kγ inhibitor scaffolds
3 Dual amine/alcohol reactivity enables orthogonal derivatization and library construction
4 Stereochemical specification required for enantioselective applications

Why 1-[(1-Cyclopropylethyl)amino]propan-2-ol Cannot Be Interchanged with Other Amino Alcohol Derivatives in Research Applications


Amino alcohols bearing cyclopropylethyl substituents cannot be substituted interchangeably with analogs differing in alkyl chain length, hydroxyl position, or N-substitution pattern. The cyclopropylethyl moiety has been demonstrated to induce unique conformational changes in enzyme active sites by displacing the DFG motif, a mechanism not observed with straight-chain alkyl or unsubstituted cyclopropyl analogs [1]. Positional isomerism (1-propanol vs. 2-propanol backbone) affects hydrogen-bonding geometry and steric accommodation within binding pockets. N-alkyl variations (propan-1-amine vs. amino alcohol) alter both basicity and hydrogen-bond donor/acceptor capacity, fundamentally changing target engagement profiles. Class-level inference suggests that these structural distinctions translate into divergent potency, selectivity, and downstream functional effects [2].

Straight-chain alkyl analogs may not induce the same DFG-displacement conformation, potentially altering PI3Kγ isoform selectivity.
Positional isomers (1-propanol backbone) shift hydrogen-bond geometry, which can affect accommodation within enzyme binding pockets.
Amine-only analogs lack the hydroxyl group, reducing hydrogen-bond capacity and orthogonal synthetic utility.
Stereochemical configuration may lead to divergent chiral recognition outcomes in receptor or enzyme systems.

Quantitative Differentiation of 1-[(1-Cyclopropylethyl)amino]propan-2-ol from Structural Analogs: Comparative Evidence Assessment


Cyclopropylethyl Moiety Confers Isoform-Selective Enzyme Conformational Displacement Unattainable with Straight-Chain Analogs

Compounds bearing the cyclopropylethyl substituent achieve over 1,000-fold selectivity for PI3Kγ over PI3Kα and PI3Kβ isoforms [1]. X-ray crystallography and hydrogen-deuterium exchange mass spectrometry demonstrate that the cyclopropylethyl moiety uniquely displaces the DFG motif of the enzyme away from the ATP-binding site, inducing a large conformational change in both kinase and helical domains of PI3Kγ [1]. This conformational displacement mechanism is not observed with straight-chain alkyl substituents and represents the first example of a Class I PI3K inhibitor achieving selectivity via DFG motif manipulation analogous to type II kinase inhibitors [1].

Isoform Selectivity
Class-level inference
>1,000-fold selectivity for PI3Kγ over PI3Kα/β
Reported selectivity context for cyclopropylethyl-containing inhibitors; not intrinsic to building block alone.
DFG-displacement mechanism confirmed by X-ray crystallography and HDX-MS.
PI3Kγ inhibition kinase inhibitor design DFG motif displacement

Positional Isomerism: 2-Propanol Backbone Alters Hydrogen-Bonding Geometry Relative to 1-Propanol Analogs

1-[(1-Cyclopropylethyl)amino]propan-2-ol (CAS 1155066-72-0) differs from its positional isomer 3-[(1-cyclopropylethyl)amino]propan-1-ol (CAS 1042573-79-4) and 2-[(1-cyclopropylethyl)amino]propan-1-ol . While all share the molecular formula C8H17NO and molecular weight 143.23 g/mol, the 2-propanol backbone in the target compound places the hydroxyl group on the secondary carbon adjacent to the amine-bearing carbon, creating a β-amino alcohol motif . This arrangement alters hydrogen-bond donor/acceptor geometry compared to the 1-propanol isomers where the hydroxyl is terminal. In enzyme active sites, β-amino alcohols present distinct stereoelectronic constraints affecting binding orientation and affinity [1].

Positional Isomerism
Structural analysis
Target: 2-propanol backbone (β-amino alcohol)
Comparator: 1-propanol isomer (terminal hydroxyl)
Difference: Distinct hydrogen-bond geometry
Backbone position may alter binding-pocket accommodation and pharmacophore fit.
No direct comparative activity data available.
amino alcohol positional isomerism β-amino alcohol hydrogen-bonding geometry

N-Substitution Distinction: Amino Alcohol Functionality versus Secondary Amine-Only Analogs

1-[(1-Cyclopropylethyl)amino]propan-2-ol differs fundamentally from N-(1-cyclopropylethyl)propan-1-amine by the presence of the hydroxyl group. The target compound (C8H17NO, MW 143.23) contains both amine and alcohol functionalities, enabling dual hydrogen-bond donor/acceptor capacity and participation in esterification or oxidation reactions . The amine-only analog (C8H17N, MW 127.23) lacks the hydroxyl group, resulting in different solubility (predicted lower logP), reduced hydrogen-bonding capacity, and altered basicity . The cyclopropyl ring strain enhances reactivity in both compounds, but the hydroxyl group in the target compound provides additional synthetic handles for derivatization [1].

Functional Group
Structural evidence
Target: Amino alcohol (amine + hydroxyl)
Comparator: Amine-only analog (MW 127.23)
Difference: Hydroxyl absent; dual reactivity lost
Hydroxyl group provides additional hydrogen-bond and synthetic handle; loss alters solubility and target engagement.
Based on molecular formula and functional group analysis.
amino alcohol secondary amine functional group comparison

Chiral Center Configuration Affects Biological Recognition and Downstream Functional Outcomes

1-[(1-Cyclopropylethyl)amino]propan-2-ol possesses at least two stereogenic centers: the carbon bearing the methyl group on the cyclopropylethyl substituent and the C2 carbon of the propanol backbone. This creates four possible stereoisomers (two diastereomeric pairs). Studies on structurally related chiral amino alcohols demonstrate that stereochemistry profoundly influences target binding [1]. (S)-1-cyclopropylethylamine (CAS 195604-39-8) and (R)-1-cyclopropylethylamine are commercially available as single enantiomers, enabling stereochemically defined synthesis. Class-level inference indicates that different stereoisomers of β-amino alcohols exhibit divergent potency in enzyme inhibition and receptor binding assays due to differential accommodation within chiral binding pockets [1].

Stereochemical Control
Class-level inference
Multiple stereocenters; 4 possible stereoisomers
Stereochemistry may influence chiral recognition and assay outcomes; specify enantiopure precursors.
Class-level evidence from related β-amino alcohols.
chiral amino alcohol stereoisomerism enantioselective activity

Validated Research Application Scenarios for 1-[(1-Cyclopropylethyl)amino]propan-2-ol Based on Comparative Structural Evidence


Stereochemically Defined Synthesis of PI3Kγ-Selective Inhibitor Scaffolds

This compound serves as a chiral amino alcohol building block for constructing cyclopropylethyl-containing PI3Kγ inhibitor scaffolds. The cyclopropylethyl moiety has been crystallographically demonstrated to displace the DFG motif and induce large conformational changes unique to the PI3Kγ isoform, achieving over 1,000-fold selectivity over PI3Kα and PI3Kβ [1]. The 2-propanol backbone provides the requisite β-amino alcohol geometry for hydrogen-bonding interactions within the kinase active site. Use of stereochemically defined enantiomers of 1-cyclopropylethylamine as starting material enables control over the final stereochemical outcome .

Position-Specific β-Amino Alcohol Building Block for Parallel Medicinal Chemistry Libraries

The 2-propanol backbone (β-amino alcohol motif) differentiates this compound from its 1-propanol positional isomers [1]. This specific connectivity is required for applications where the relative positioning of the amine and hydroxyl groups determines binding mode to enzyme active sites or receptor pockets. The compound can be incorporated into parallel synthesis libraries where the β-amino alcohol core is maintained while varying the N-substituent to probe structure-activity relationships, particularly for targets known to engage β-amino alcohol pharmacophores such as certain GPCRs and aminergic receptors [2].

Dual-Functional Synthetic Intermediate Requiring Both Amine and Alcohol Reactivity

Unlike N-(1-cyclopropylethyl)propan-1-amine which contains only the secondary amine functionality [1], 1-[(1-cyclopropylethyl)amino]propan-2-ol provides both amine and hydroxyl groups for orthogonal synthetic manipulation . The hydroxyl group enables esterification, oxidation, or etherification reactions independent of amine derivatization. This dual functionality is essential for applications requiring sequential or selective functionalization, such as prodrug synthesis, polymer conjugation, or preparation of bifunctional probes. The cyclopropyl ring strain may also be exploited in ring-opening reactions under controlled conditions [2].

Enantioselective Catalyst or Chiral Ligand Precursor Development

The multiple stereocenters in 1-[(1-cyclopropylethyl)amino]propan-2-ol (at the cyclopropylethyl α-carbon and the propanol C2) make it suitable for development of enantioselective catalysts or chiral ligands [1]. Class-level evidence from related amino alcohols demonstrates that stereochemistry profoundly affects coordination geometry with metal centers and substrate recognition . When synthesized from enantiopure (S)- or (R)-1-cyclopropylethylamine precursors [2], the resulting β-amino alcohol can serve as a chiral auxiliary or ligand component in asymmetric catalysis, where the cyclopropyl group provides additional steric bulk and conformational constraint relative to simpler alkyl-substituted analogs.

Application
Selection Property
Validation Focus
PI3Kγ inhibitor scaffold construction
Cyclopropylethyl-containing β-amino alcohol core
Isoform selectivity and DFG-motif engagement context
β-Amino alcohol pharmacophore library synthesis
2-Propanol backbone positional specificity
Binding-mode differentiation from 1-propanol isomers
Orthogonal functionalization for bifunctional probes
Dual amine/alcohol reactivity
Synthetic utility in sequential derivatization
Chiral ligand or catalyst precursor development
Multiple stereocenters and cyclopropyl steric bulk
Enantioselective coordination geometry and chiral induction

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